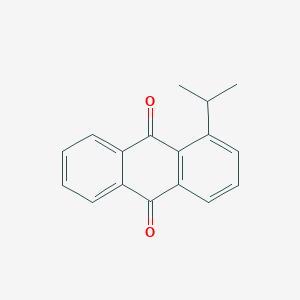
2-(5-Chloro-3-hydroxypyridin-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-3-hydroxypyridin-2-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 5-chloro-3-hydroxypyridin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-3-hydroxypyridin-2-yl)benzaldehyde typically involves the reaction of 5-chloro-3-hydroxypyridine with benzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques would be tailored to ensure the cost-effectiveness and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Chloro-3-hydroxypyridin-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(5-Chloro-3-hydroxypyridin-2-yl)benzoic acid.
Reduction: 2-(5-Chloro-3-hydroxypyridin-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloro-3-hydroxypyridin-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Bromo-3-hydroxypyridin-2-yl)benzaldehyde
- 2-(5-Methyl-3-hydroxypyridin-2-yl)benzaldehyde
- 2-(5-Fluoro-3-hydroxypyridin-2-yl)benzaldehyde
Uniqueness
2-(5-Chloro-3-hydroxypyridin-2-yl)benzaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules
Propiedades
Fórmula molecular |
C12H8ClNO2 |
|---|---|
Peso molecular |
233.65 g/mol |
Nombre IUPAC |
2-(5-chloro-3-hydroxypyridin-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H8ClNO2/c13-9-5-11(16)12(14-6-9)10-4-2-1-3-8(10)7-15/h1-7,16H |
Clave InChI |
IJRKNRIBCYPOGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)C2=C(C=C(C=N2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


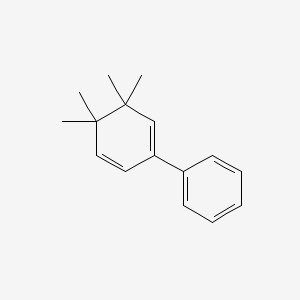
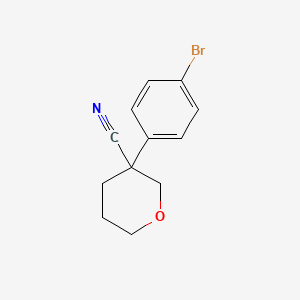
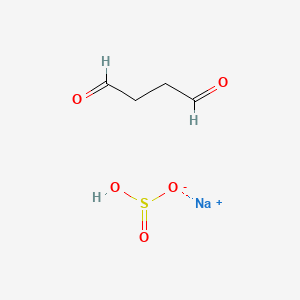

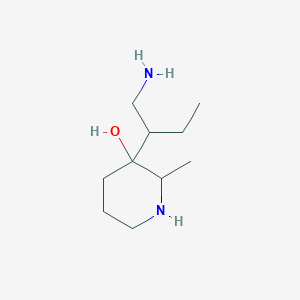
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide](/img/structure/B13145935.png)

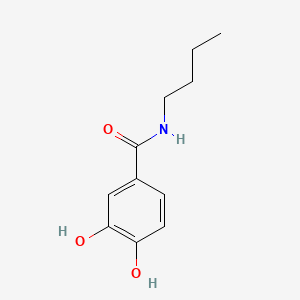
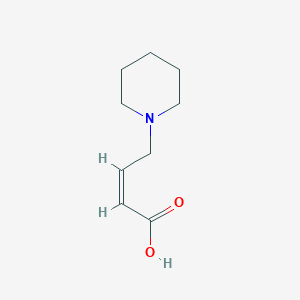
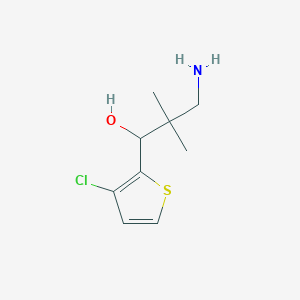
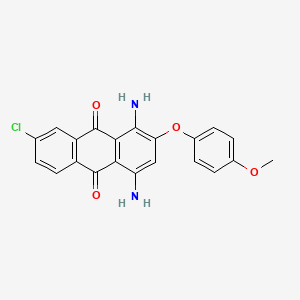
![2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)-](/img/structure/B13145957.png)

